1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1183418-91-8
VCID: VC2995301
InChI: InChI=1S/C14H10F2O/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)F
Molecular Formula: C14H10F2O
Molecular Weight: 232.22 g/mol

1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone

CAS No.: 1183418-91-8

Cat. No.: VC2995301

Molecular Formula: C14H10F2O

Molecular Weight: 232.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone - 1183418-91-8

Specification

CAS No. 1183418-91-8
Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
IUPAC Name 1-(2-fluorophenyl)-2-(3-fluorophenyl)ethanone
Standard InChI InChI=1S/C14H10F2O/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Standard InChI Key BXZGOYRLLHKLHG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)F

Introduction

1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone is a synthetic organic compound characterized by its unique structural features, which include two fluorophenyl groups attached to an ethanone backbone. This compound belongs to the broader class of aryl ketones, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry.

Synthesis and Preparation

The synthesis of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone typically involves the reaction of 2-fluorophenylmagnesium bromide with 3-fluorobenzoyl chloride in a Grignard reaction. This method allows for the formation of the desired ketone structure through the nucleophilic addition of the Grignard reagent to the carbonyl group of the acid chloride.

Synthesis Steps

  • Preparation of Grignard Reagent:

    • React 2-fluorobromobenzene with magnesium metal in an ether solvent to form 2-fluorophenylmagnesium bromide.

  • Reaction with Acid Chloride:

    • Add 3-fluorobenzoyl chloride to the Grignard reagent solution.

    • Stir the mixture under controlled conditions to facilitate the reaction.

  • Workup and Purification:

    • Quench the reaction with a dilute acid.

    • Extract the product with an organic solvent and purify using column chromatography.

Applications and Potential Uses

1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone can serve as a versatile intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It can be used as a building block for the synthesis of complex pharmaceutical compounds, leveraging its fluorinated structure to enhance drug-like properties.

  • Material Science: The compound's unique structure might contribute to the development of novel materials with specific optical or electrical properties.

Future Research Directions

  • Synthetic Applications: Investigate its use in synthesizing complex molecules with potential biological activity.

  • Material Science Applications: Explore its incorporation into materials with unique optical or electrical properties.

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